molecular formula C9H5BrFNS B1650251 5-Bromo-2-(3-fluorophenyl)-1,3-thiazole CAS No. 1159814-31-9

5-Bromo-2-(3-fluorophenyl)-1,3-thiazole

Cat. No.: B1650251
CAS No.: 1159814-31-9
M. Wt: 258.11
InChI Key: IEKUAMMKJANLGT-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-fluorophenyl)-1,3-thiazole is a chemical compound characterized by a bromine atom and a fluorophenyl group attached to a thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure, and they are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Cyclization: The compound can be synthesized through halogenation of 2-(3-fluorophenyl)thiazole followed by bromination.

  • Transition Metal Catalysis: Methods involving transition metal catalysts, such as palladium or copper, can facilitate the formation of the thiazole ring with the appropriate substituents.

Industrial Production Methods:

  • Batch Production: Large-scale synthesis often employs batch reactors where reactants are added in specific proportions and reaction conditions are tightly controlled.

  • Continuous Flow Chemistry: This method allows for the continuous production of the compound, enhancing efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the thiazole ring into various oxidized derivatives.

  • Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of different reduced products.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various sulfoxides and sulfones.

  • Reduction Products: Bromoalkanes and bromoalkenes.

  • Substitution Products: Different halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule, with applications in studying biological pathways and interactions. Medicine: Research has explored its use in drug development, particularly in targeting specific enzymes or receptors. Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 5-Bromo-2-(3-fluorophenyl)-1,3-thiazole exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms play crucial roles in binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-2-(4-fluorophenyl)-1,3-thiazole: Similar structure but with a different position of the fluorophenyl group.

  • 5-Bromo-2-(3-fluorophenyl)-1,3-oxazole: Similar thiazole analog with an oxazole ring instead.

Uniqueness: The unique combination of bromine and fluorine atoms on the thiazole ring gives 5-Bromo-2-(3-fluorophenyl)-1,3-thiazole distinct chemical and biological properties compared to its analogs.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in biological research highlight its importance in advancing both chemistry and medicine.

Properties

IUPAC Name

5-bromo-2-(3-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNS/c10-8-5-12-9(13-8)6-2-1-3-7(11)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKUAMMKJANLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297182
Record name 5-Bromo-2-(3-fluorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159814-31-9
Record name 5-Bromo-2-(3-fluorophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159814-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(3-fluorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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